PTC-028

Multiple Myeloma BMI-1 Inhibition Antiproliferative Activity

PTC-028 is a second-generation oral BMI-1 inhibitor with 17.4× greater potency vs PTC-209 (median IC50 39 nM vs 680 nM) and dual pharmacology—BMI-1 degradation via hyperphosphorylation plus microtubule polymerization inhibition. Single-agent oral efficacy matches cisplatin/paclitaxel combination therapy in orthotopic ovarian cancer models. Demonstrates dose-proportional pharmacokinetics (AUC₀₋₂₄ₕ 10.9 mg·h/mL at 10 mg/kg, scaling to 26.1 mg·h/mL at 20 mg/kg). Selective cytotoxicity spares normal OSE/FTE cells at ≤500 nM. Documented potency benchmarks: IC50 11-102 nM in multiple myeloma; ~100 nM in ovarian cancer. ≥98% purity. Ideal for orthotopic xenograft studies, proteasome inhibitor-resistant myeloma models, and BMI-1/PRC1 mechanistic investigations.

Molecular Formula C19H12F5N5
Molecular Weight 405.3 g/mol
Cat. No. B610326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTC-028
SynonymsPTC-028;  PTC028;  PTC 028
Molecular FormulaC19H12F5N5
Molecular Weight405.3 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2N1C3=NC(=CN=C3)NC4=CC=C(C=C4)C(F)(F)F)F)F
InChIInChI=1S/C19H12F5N5/c1-10-26-15-6-13(20)14(21)7-16(15)29(10)18-9-25-8-17(28-18)27-12-4-2-11(3-5-12)19(22,23)24/h2-9H,1H3,(H,27,28)
InChIKeyJEZGPBWIZWPDHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PTC-028: A Quantitative Evaluation of the Orally Bioavailable BMI-1 Inhibitor for Cancer Stem Cell Research Procurement


PTC-028 (CAS 1782970-28-8) is a small-molecule inhibitor that targets the polycomb group protein BMI-1 (B cell-specific Moloney murine leukemia virus integration site 1), a key regulator of cancer stem cell self-renewal and tumor progression [1]. This compound functions by depleting cellular BMI-1 protein levels via post-translational hyperphosphorylation, which leads to caspase-dependent apoptosis in cancer cells while sparing normal cells [2]. PTC-028 is orally bioavailable and exhibits dose-proportional pharmacokinetics in preclinical models, making it a tractable tool compound for in vivo studies of BMI-1-dependent malignancies . Structurally, it is an analog of the earlier BMI-1 inhibitor PTC-596 and represents a second-generation tool with distinct pharmacological properties [3].

Why Generic BMI-1 Inhibitors Cannot Substitute for PTC-028: A Comparative Procurement Analysis


BMI-1 inhibitors are not interchangeable due to fundamentally divergent mechanisms of action, potency profiles, and bioavailability characteristics. PTC-028 reduces BMI-1 protein through post-translational modification and hyperphosphorylation-mediated degradation, whereas earlier inhibitors like PTC-209 act by reducing BMI-1 mRNA translation [1]. This mechanistic divergence translates into order-of-magnitude differences in cellular potency and distinct in vivo efficacy outcomes. Additionally, PTC-028 demonstrates robust oral bioavailability with dose-proportional pharmacokinetics, enabling consistent systemic exposure in animal models . In contrast, PTC-209 requires intra-tumoral administration for efficacy in certain models, limiting its utility for systemic studies [2]. Substituting PTC-028 with PTC-209, PTC-596, or other BMI-1-targeting compounds without accounting for these quantitative differences will introduce confounding variables in experimental design and potentially invalidate comparative analyses.

PTC-028 Quantitative Differentiation Evidence: Head-to-Head Potency, Oral Bioavailability, and In Vivo Efficacy Benchmarks


PTC-028 Demonstrates 17-Fold Superior Potency Versus PTC-209 in Multiple Myeloma Cell Viability Assays

In a direct comparative study using human multiple myeloma cell lines (HMCLs), PTC-028 exhibited significantly greater antiproliferative activity compared to the first-generation BMI-1 inhibitor PTC-209 [1]. The median IC50 for PTC-028 was 39 nM, compared to 680 nM for PTC-209, representing a 17.4-fold increase in potency (P < 0.05) [1]. This activity persisted in proteasome inhibitor-resistant HMCLs and in the presence of bone marrow stromal cells, conditions that often confer therapeutic resistance [1].

Multiple Myeloma BMI-1 Inhibition Antiproliferative Activity

PTC-028 Single-Agent Oral Efficacy Matches Cisplatin/Paclitaxel Combination Therapy in Orthotopic Ovarian Cancer Model

In an orthotopic mouse model of ovarian cancer, orally administered PTC-028 as a single agent exhibited antitumor activity that was statistically comparable to the standard-of-care combination therapy of cisplatin plus paclitaxel [1][2]. This equivalence to a clinically established dual-agent chemotherapy regimen was achieved with PTC-028 monotherapy via oral gavage [1]. Tumor growth reduction was quantified relative to vehicle control, with PTC-028 and the cisplatin/paclitaxel combination showing similar degrees of tumor suppression [2].

Ovarian Cancer In Vivo Efficacy Xenograft Models

PTC-028 Demonstrates Dose-Proportional Oral Pharmacokinetics with Defined AUC and Cmax Parameters in CD-1 Mice

Following a single oral dose to CD-1 mice, PTC-028 exhibited dose-proportional pharmacokinetics across two tested dose levels [1]. At 10 mg/kg, total plasma AUC₀₋₂₄ₕ was 10.9 mg·h/mL with Cmax of 0.79 mg/mL; at 20 mg/kg, AUC₀₋₂₄ₕ increased proportionally to 26.1 mg·h/mL with Cmax of 1.49 mg/mL . The time to maximum plasma concentration (Tmax) was consistently 1 hour post-dose at both dose levels, followed by a gradual decline in plasma concentration [1]. This predictable exposure profile enables reliable dosing strategies in preclinical studies.

Pharmacokinetics Oral Bioavailability In Vivo Dosing

PTC-028 Exhibits Selective Cytotoxicity in Cancer Cells While Sparing Normal Ovarian Surface and Fallopian Tube Epithelial Cells

In clonal growth and viability assays comparing immortalized normal ovarian surface epithelium (OSE) and fallopian tube epithelium (FTE) cells against ovarian cancer cell lines, PTC-028 treatment selectively inhibited cancer cells while leaving normal cells unaffected at tested concentrations up to 500 nM [1][2]. OVCAR-4 and OV-90 ovarian cancer cells exhibited IC50 values of approximately 0.1 µM (100 nM), whereas normal OSE and FTE cells maintained viability under identical treatment conditions [2]. This differential sensitivity is attributed to the higher baseline expression of BMI-1 in cancer cells and their greater dependence on BMI-1-mediated survival pathways [1].

Cancer Selectivity Normal Cell Sparing Therapeutic Window

PTC-028 Demonstrates Dual Mechanism of Action: BMI-1 Degradation Coupled with Microtubule Polymerization Inhibition

Beyond BMI-1 depletion, PTC-028 directly inhibits microtubule polymerization and induces G2/M phase cell cycle arrest [1][2]. In MDS-L myelodysplastic syndrome cells, PTC-028 reduced microtubule polymerization and induced G2/M arrest at concentrations of 3 µM and 0.03 µM, respectively [2]. This dual pharmacological profile distinguishes PTC-028 from both BMI-1-selective inhibitors like PTC-209 and from pure microtubule-targeting agents such as vinca alkaloids or taxanes. The combination of BMI-1 degradation with mitotic arrest contributes to the compound's broad antitumor activity across multiple cancer types including ovarian cancer, multiple myeloma, and neuroblastoma [3].

Microtubule Dynamics G2/M Arrest Dual Pharmacology

PTC-028 Potency Varies Across Indications with Defined IC50 Ranges: Ovarian Cancer (~100 nM) vs Multiple Myeloma (11-102 nM)

The antiproliferative potency of PTC-028 exhibits indication-dependent variation that researchers should consider when selecting disease models. In ovarian cancer cell lines OVCAR-4 and OV-90, PTC-028 inhibits proliferation with IC50 values of approximately 0.1 µM (100 nM) [1]. In contrast, primary multiple myeloma cells and human myeloma cell lines (HMCLs) show greater sensitivity, with median IC50 of 39 nM (range: 11-102 nM) [2]. This variability correlates with baseline BMI-1 expression levels and dependence on BMI-1-mediated survival pathways across different tumor types, as evidenced by the significant correlation between PTC-028 IC50 and BMI-1 protein reduction (R=0.86, P=0.01) observed in HMCLs [2].

Indication-Specific Potency Cross-Cancer Comparison Disease Model Selection

PTC-028 Application Scenarios: Evidence-Based Selection for BMI-1-Dependent Oncology Research


In Vivo Efficacy Studies in Orthotopic Ovarian Cancer Models Requiring Oral Monotherapy

PTC-028 is optimally suited for researchers conducting orthotopic ovarian cancer xenograft studies who require a single-agent oral therapeutic with efficacy comparable to combination chemotherapy. Based on the direct head-to-head comparison showing PTC-028 monotherapy achieves tumor growth suppression equivalent to cisplatin/paclitaxel dual therapy in the OV-90 orthotopic model [1], investigators can reduce experimental complexity by eliminating multi-agent dosing schedules while maintaining robust antitumor outcomes. The compound's defined oral pharmacokinetic profile (AUC₀₋₂₄ₕ 10.9 mg·h/mL at 10 mg/kg, dose-proportional scaling to 26.1 mg·h/mL at 20 mg/kg) enables predictable exposure and simplified administration via oral gavage.

Multiple Myeloma Research Requiring High-Potency BMI-1 Inhibition with Stromal Protection Override

For multiple myeloma studies involving bone marrow stromal co-culture or proteasome inhibitor-resistant models, PTC-028 provides a critical advantage over first-generation BMI-1 inhibitors. The direct comparative data demonstrating 17.4-fold higher potency versus PTC-209 (median IC50 39 nM vs 680 nM) [1], combined with retained activity in PI-resistant HMCLs and in the presence of BMSCs [1], makes PTC-028 the preferred tool compound for studies where therapeutic resistance mechanisms are under investigation. The significant correlation between IC50 and BMI-1 reduction (R=0.86, P=0.01) [1] also enables researchers to use PTC-028 as a pharmacodynamic marker for target engagement studies.

Mechanistic Studies of Dual BMI-1 Degradation and Microtubule Dynamics Disruption

Investigators studying the intersection of epigenetic regulation (BMI-1/PRC1) and mitotic catastrophe pathways should prioritize PTC-028 over single-mechanism alternatives. The compound's dual pharmacology—BMI-1 degradation via hyperphosphorylation coupled with direct microtubule polymerization inhibition [1]—enables exploration of combinatorial therapeutic effects without polypharmacy confounding factors. Studies demonstrating G2/M arrest at 0.03 µM and reduced microtubule polymerization at 3 µM in MDS-L cells provide defined concentration thresholds for dissecting each mechanistic component in time-course and dose-response experiments.

Cross-Indication Comparative Oncology Studies with Defined Potency Baselines

Research programs evaluating BMI-1 as a therapeutic target across multiple cancer types can leverage PTC-028's established indication-specific potency benchmarks. The documented IC50 range of 11-102 nM in multiple myeloma [1] and approximately 100 nM in ovarian cancer provides a quantitative framework for comparing BMI-1 dependency across tumor types. This cross-indication data, coupled with the compound's selective cytotoxicity profile (cancer cells inhibited at ≤500 nM while normal OSE/FTE cells remain unaffected) [2], supports systematic evaluation of BMI-1 as a pan-cancer vulnerability and enables rational prioritization of disease indications for further investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PTC-028

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.